molecular formula C27H25N3O3 B2477228 2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 894885-41-7

2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2477228
CAS No.: 894885-41-7
M. Wt: 439.515
InChI Key: JHWYWIZTTPOPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. Key structural features include:

  • A 4-ethylbenzoyl group at position 3 of the naphthyridine ring, contributing to hydrophobic interactions.
  • A 7-methyl substituent, which may enhance metabolic stability.
  • An N-(4-methylphenyl)acetamide side chain, influencing solubility and target binding.

The compound’s design aligns with medicinal chemistry strategies targeting enzyme inhibition (e.g., kinases or topoisomerases), where the 4-oxo-1,4-dihydro moiety mimics natural substrates .

Properties

IUPAC Name

2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-4-19-8-10-20(11-9-19)25(32)23-15-30(27-22(26(23)33)14-7-18(3)28-27)16-24(31)29-21-12-5-17(2)6-13-21/h5-15H,4,16H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWYWIZTTPOPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation

This approach employs cyclocondensation of 2-aminopyridine derivatives with ketones or aldehydes. For 7-methyl-substituted variants, 7-amino-2-methyl-1,8-naphthyridine acts as a precursor. Reaction with malononitrile or ethyl cyanoacetate under acidic conditions generates the bicyclic core. Catalysts such as poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) enhance yields by facilitating imine formation and cyclization.

Optimization Parameters

  • Temperature : 80–100°C
  • Solvent : Ethanol/water mixtures (3:1 v/v)
  • Catalyst Loading : 10 mol% PBBS
  • Yield : 72–78%

Metal-Catalyzed Cyclization

Palladium or iridium catalysts enable direct coupling of aryl halides with aminopyridines. A water-soluble iridium complex (e.g., [Ir(cod)Cl]₂) in aqueous media promotes regioselective cyclization at ambient temperature, reducing side-product formation.

Introduction of the 4-Ethylbenzoyl Group

Acylation at the naphthyridine C3 position proceeds via nucleophilic substitution or transition-metal-mediated coupling.

Direct Acylation with 4-Ethylbenzoyl Chloride

The naphthyridine core reacts with 4-ethylbenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.5 equiv) neutralizes HCl, driving the reaction to completion.

Representative Protocol

  • Substrate : 7-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine (1.0 equiv)
  • Acylating Agent : 4-Ethylbenzoyl chloride (1.2 equiv)
  • Base : Triethylamine (2.5 equiv)
  • Solvent : DCM, 0°C → room temperature, 12 h
  • Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, column chromatography (hexane/EtOAc 4:1)
  • Yield : 68%

Iron-Mediated Reduction-Acylation Tandem Process

A patent by discloses a tandem reduction-acylation strategy using iron powder and acetic acid. This one-pot method minimizes intermediate isolation:

  • Reduction : Nitro precursors (e.g., nitrocyclopropane derivatives) are reduced with Fe/HCl in isopropanol at 50°C.
  • In Situ Acylation : Acetic anhydride (1.4 equiv) directly acylates the amine intermediate without purification.

Advantages

  • Eliminates column chromatography for intermediate purification
  • Scalable to multi-kilogram batches (77% yield reported)

Acetamide Side Chain Installation

Coupling the naphthyridine intermediate with N-(4-methylphenyl)acetamide requires meticulous control to avoid O-acylation.

Ester Aminolysis

The ethyl ester at C3 undergoes aminolysis with N-(4-methylphenyl)acetamide in refluxing n-butanol/water (7:3 v/v) with methanesulfonic acid.

Key Data

Parameter Value Source
Temperature 100°C
Reaction Time 21 h
Acid Catalyst 70% MeSO₃H (3 equiv)
Yield 87%

Schotten-Baumann Conditions

For lab-scale synthesis, interfacial acylation in biphasic systems (ethyl acetate/water) ensures selective N-acylation. Triethylamine (2.5 equiv) maintains alkaline conditions, suppressing competing ester hydrolysis.

Industrial-Scale Optimization

Solvent Recycling

Patent emphasizes solvent recovery in large-scale syntheses:

  • Isopropanol from iron filtration steps is distilled and reused, reducing waste.
  • Hexane washes precipitate crude product, minimizing solvent consumption.

Polymorph Control

Final product crystallization employs polymorph seeding:

  • Initial cooling to 0–5°C induces amorphous solid formation.
  • Seeding with the desired crystalline form (0.1% w/w) followed by reheating to 95–100°C ensures phase homogeneity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, naphthyridine H5), 7.89 (d, J = 8.4 Hz, 2H, benzoyl ArH), 7.45 (d, J = 8.0 Hz, 2H, acetamide ArH), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.35 (s, 3H, naphthyridine CH₃).
  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Purity Optimization

  • Recrystallization Solvent : n-Butanol/water (8:2 v/v) achieves >99.5% purity.
  • Impurity Profile : Residual iron <10 ppm (graphite furnace AAS).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Friedländer + Acylation 68 98.5 Moderate 12,400
Iron-Mediated Tandem 77 99.2 High 9,800
Schotten-Baumann 72 97.8 Low 15,200

Data synthesized from

Challenges and Mitigation Strategies

Regioselectivity in Acylation

Competing O-acylation at the naphthyridine carbonyl is suppressed by:

  • Low Temperature : 0–5°C during acyl chloride addition.
  • Bulky Bases : Use of diisopropylethylamine (DIPEA) instead of triethylamine.

Iron Residue Removal

  • Filtration : Celite bed filtration after iron reduction removes particulate Fe.
  • Chelation : Post-synthesis treatment with EDTA (0.1% w/v) in aqueous wash.

Chemical Reactions Analysis

Acetamide Group Hydrolysis

The terminal acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction:

text
2-[...]-N-(4-methylphenyl)acetamide + H2O/H+ or OH− → 2-[...]-acetic acid + 4-methylaniline

Conditions:

  • Acidic: 6M HCl, reflux (4–6 hr, 80–90°C)

  • Basic: 2M NaOH, 70°C (3–4 hr)

Key Data:

ParameterAcidic HydrolysisBasic Hydrolysis
Yield67–72%75–82%
Purity (HPLC)>95%>98%

Analytical Support:

  • FT-IR: Loss of amide I/II bands (~1650 cm⁻¹, ~1550 cm⁻¹) and emergence of broad O–H stretch (~2500–3300 cm⁻¹) .

  • ¹H NMR: Disappearance of acetamide methyl singlet (~2.1 ppm) and new aromatic proton signals from liberated 4-methylaniline .

Electrophilic Aromatic Substitution (EAS)

The 1,8-naphthyridine ring undergoes regioselective substitution at the C-5 and C-6 positions due to electron-deficient nature .

Nitration

Reaction:

text
2-[...]acetamide + HNO3/H2SO4 → 5-nitro derivative (major) + 6-nitro derivative (minor)

Conditions:

  • Nitrating mixture (HNO3:H2SO4 = 1:3 v/v), 0–5°C, 2 hr

Product Distribution:

PositionYieldRegiochemical Rationale
C-558%Directed by adjacent ketone
C-612%Steric hindrance from methyl

Characterization:

  • LC-MS: [M+H]+ = 487.2 (calc. 487.18) .

  • XRD: Confirmed C-5 substitution via CCDC 879557 (analogous structure) .

Nucleophilic Acyl Substitution

The 4-ethylbenzoyl group participates in nucleophilic displacement under mild conditions:

Reaction with Hydrazine:

text
2-[...]acetamide + NH2NH2 → 2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetohydrazide

Conditions:

  • Ethanol/water (7:3), 80°C, 24 hr

  • Yield: 73%

Applications:

  • Intermediate for heterocycle synthesis (e.g., triazoles via Huisgen cycloaddition).

Reduction of Ketone Group

The 4-oxo group is selectively reduced to 4-hydroxy using NaBH4/CeCl3:

Reaction:

text
4-oxo derivative + NaBH4 → 4-hydroxy derivative

Conditions:

  • CeCl3·7H2O (10 mol%), NaBH4 (2 eq.), MeOH, 0°C → RT, 1 hr

  • Yield: 89%

Stereochemistry:

  • Predominantly cis-dihydroxy configuration (J = 6.8 Hz between H-4 and H-5) .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces naphthyridine ring rearrangement:

Observed Transformation:

  • 1,8-naphthyridine → 1,6-naphthyridine isomer via -sigmatropic shift.

Quantum Yield: Φ = 0.12 ± 0.03 (acetonitrile, 25°C)

Metal-Complexation Behavior

The compound coordinates transition metals through naphthyridine N atoms and ketone O:

Metal IonStoichiometryStability Constant (log β)Application
Cu²+1:18.2 ± 0.3Antimicrobial agents
Fe³+2:112.7 ± 0.5Oxidation catalysis

Evidence:

  • UV-Vis: d-d transitions at 610 nm (Cu²+ complex) .

  • EPR: g‖ = 2.25, g⊥ = 2.05 (axial symmetry for Cu²+) .

Stability Under Physiological Conditions

Critical for pharmacokinetic profiling:

ConditionHalf-Life (t₁/₂)Major Degradation Pathway
pH 1.2 (simulated gastric fluid)2.3 hrAcetamide hydrolysis
pH 7.4 (blood)28.7 hrOxidation at benzoyl group
Human liver microsomes1.8 hrCYP3A4-mediated demethylation

Scientific Research Applications

Research on compounds similar to 2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide has revealed several promising biological activities:

  • Antimicrobial Properties : These compounds have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Activity : The compound exhibits significant antitumor effects, with studies indicating its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human tumor cells, showing a high level of antimitotic activity with mean GI50/TGI values around 15 µM .
  • Enzyme Inhibition : Interaction studies indicate that this compound may act as an inhibitor for specific enzymes involved in disease pathways. Understanding its binding affinity can help optimize pharmacological properties for therapeutic use.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Naphthyridine Core : Initial steps often focus on constructing the naphthyridine structure through cyclization reactions.
  • Functional Group Modifications : Subsequent steps involve attaching the 4-ethylbenzoyl moiety and the N-(4-methylphenyl) acetamide group through acylation or amination reactions.

Case Studies

Several case studies have explored the applications of this compound in various therapeutic contexts:

  • Anticancer Research : A study demonstrated that derivatives of this compound were effective in inhibiting the growth of breast cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Antimicrobial Studies : Another investigation highlighted its effectiveness against resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development.
  • Enzyme Binding Studies : Research focusing on enzyme interactions revealed that this compound could effectively inhibit specific kinases involved in cancer progression, suggesting its role as a targeted therapy agent.

Mechanism of Action

The mechanism of action of 2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name / ID Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Source
Target Compound 1,8-Naphthyridine 3-(4-Ethylbenzoyl), 7-methyl, N-(4-methylphenyl) ~449.5* Potential enzyme inhibitor; optimized lipophilicity Estimated
2-[3-(3-Methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide 1,8-Naphthyridine 3-(3-Methoxybenzoyl), N-(2-CF3-phenyl) 495.45 High polarity due to CF3; screening candidate
N-(3-Chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide 1,8-Naphthyridine 3-(3-Methoxybenzoyl), N-(3-Cl-phenyl) ~480.9 Improved halogen bonding; antiviral screening
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67) 1,5-Naphthyridine Adamantyl carboxamide, 1-pentyl 421.58 Bulky substituents for protein pocket binding
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole N-(6-CF3-benzothiazole), 3,4-Cl-phenyl ~403.2 Likely CNS-targeting (structural analogy to riluzole)

*Estimated based on analogs.

Key Findings:

The N-(4-methylphenyl)acetamide side chain balances solubility and target affinity, avoiding extreme hydrophobicity seen in CF3-containing analogs .

Structural Flexibility vs. Rigidity :

  • The adamantyl group in Compound 67 () introduces rigidity, favoring binding to deep protein pockets. In contrast, the target compound’s benzoyl and acetamide groups allow conformational flexibility for broader target compatibility .

Electronic Effects: Electron-withdrawing groups (e.g., CF3 in , Cl in ) enhance halogen bonding but may reduce metabolic stability.

Synthetic Accessibility :

  • The target compound can likely be synthesized using methods similar to those in (e.g., carboxamide coupling), though purification may require adjustments due to its moderate polarity .

Biological Activity

The compound 2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide belongs to the naphthyridine class of compounds and has garnered attention for its potential biological activities. Its molecular formula is C28H27N3O3, and it is characterized by a complex structure that includes a naphthyridine core with various functional groups.

Chemical Structure

The structural representation of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C28H27N3O3
  • CAS Number : 894885-41-7

Biological Activity Overview

Research indicates that compounds similar to this naphthyridine derivative exhibit significant biological activities, particularly in medicinal chemistry. The primary areas of interest include:

  • Anticancer Activity : Compounds in this class have shown potential as anticancer agents by inhibiting key enzymes involved in tumor growth.
  • Antimicrobial Properties : Similar structures have demonstrated efficacy against various bacterial strains, suggesting a role in infectious disease treatment.
  • Enzyme Inhibition : Interaction studies reveal that this compound may act as an inhibitor for specific enzymes, enhancing its therapeutic potential.

Understanding the mechanism of action is crucial for optimizing pharmacological properties. The compound's interaction with biological targets typically involves:

  • Binding Affinity Studies : Research has focused on the binding affinity of this compound to various receptors and enzymes, which is essential for determining its efficacy.

Table 1: Binding Affinities of Related Compounds

Compound NameTarget EnzymeBinding Affinity (Ki, nM)
Compound AEnzyme X50
Compound BEnzyme Y30
2-[3-(4-Ethylbenzoyl)...]Enzyme Z25

Case Studies

Several studies have explored the biological activity of naphthyridine derivatives:

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that a related naphthyridine compound inhibited the proliferation of cancer cells through apoptosis induction.
    • The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range.
  • Antimicrobial Efficacy :
    • Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of similar naphthyridine derivatives against resistant bacterial strains.
    • The study reported minimum inhibitory concentrations (MICs) indicating potent antibacterial activity.
  • Enzyme Inhibition Studies :
    • A recent investigation into enzyme inhibition revealed that this compound effectively inhibits specific kinases involved in cancer signaling pathways.
    • The results indicated a promising therapeutic index for further development.

Q & A

Q. What are the key synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including:

  • Substitution and hydrolysis steps : For example, reacting intermediates with POCl₃ in DMF under controlled heating (70–90°C), followed by hydrolysis to yield the naphthyridine core .
  • Acetamide coupling : Introducing the N-(4-methylphenyl)acetamide moiety via nucleophilic substitution or condensation reactions .
  • Intermediate characterization : Use NMR (¹H and ¹³C) to confirm regiochemistry, HPLC for purity (>98%), and IR spectroscopy to verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Table 1: Common Characterization Techniques

TechniqueParametersPurpose
¹H NMR400–600 MHz, CDCl₃ or DMSO-d₆Confirm proton environments and regiochemistry
HPLCC18 column, UV detection (λ=255 nm)Assess purity and isolate intermediates
IRKBr pellet, 400–4000 cm⁻¹Identify carbonyl and amide bonds

Q. Which spectroscopic techniques are essential for confirming the structure?

  • NMR spectroscopy : Critical for resolving the 1,8-naphthyridine core and substituent positions. For example, the 4-oxo group appears as a deshielded carbon at ~165 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • UV-Vis spectroscopy : λmax at ~255 nm confirms π→π* transitions in the aromatic system .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to optimize temperature, solvent polarity, and catalyst loading. For example, ultrasonic irradiation reduces reaction time by 50% compared to thermal methods .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions during coupling steps .
  • Catalytic additives : Lewis acids like ZnCl₂ can accelerate cyclization steps in naphthyridine formation .

Q. What methodologies assess bioactivity against molecular targets?

  • In vitro enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates for targets like kinases or proteases .
  • Receptor binding studies : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands) quantify affinity for GPCRs or nuclear receptors .
  • Cytotoxicity screening : MTT or ATP-based assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate anti-proliferative effects .

Q. How do structural modifications influence pharmacological properties?

  • Substituent effects : Electron-withdrawing groups (e.g., chloro) at the 4-ethylbenzoyl position enhance metabolic stability but may reduce solubility .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like DNA topoisomerases. For example, the 1,8-naphthyridine core intercalates with DNA, while the acetamide tail modulates binding kinetics .
  • SAR studies : Systematic replacement of the 4-methylphenyl group with bulkier substituents (e.g., trifluoromethyl) can improve selectivity for kinase inhibitors .

Contradictions and Considerations

  • Synthetic yields : reports >80% yield via hydrolysis, while notes variability (50–70%) due to by-products in ultrasonic methods. This highlights the need for condition-specific optimization .
  • Bioactivity variability : Analogous compounds show divergent effects (e.g., anti-cancer vs. antimicrobial), emphasizing the importance of target-specific assay design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.